Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate
Description
Properties
CAS No. |
887587-68-0 |
|---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-5-4-6-15(20)12-19-14-9-7-13(18)8-10-14/h7-10,15,19H,4-6,11-12H2,1-3H3 |
InChI Key |
SNXJVUQISKUVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Piperidine Mesylate Intermediate Route
Reaction Scheme :
- Boc Protection : Piperidine-2-methanol reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C to form tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
- Mesylation : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM).
- Substitution : The mesylate intermediate reacts with 4-bromoaniline in N-methyl-2-pyrrolidone (NMP) at 100–105°C with potassium carbonate (K₂CO₃).
Conditions and Outcomes :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Boc₂O, TEA | THF | 0–5°C | 2 h | 85% |
| 2 | MsCl, TEA | DCM | 25°C | 1 h | 90% |
| 3 | 4-Bromoaniline, K₂CO₃ | NMP | 100–105°C | 24 h | 95% |
Mechanistic Insights :
Chloromethylpiperidine Pathway
Procedure :
- Chlorination : Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate reacts with thionyl chloride (SOCl₂) in chloroform to form the chloromethyl derivative.
- Coupling : The chlorinated intermediate undergoes substitution with 4-bromoaniline in ethanol under reflux.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes nucleophilicity of 4-bromoaniline |
| Temperature | 80°C | Prevents Boc deprotection |
| Base | K₂CO₃ | Neutralizes HCl byproduct |
Reductive Amination Approach
Imine Formation and Reduction
Steps :
- Schiff Base Formation : Boc-protected piperidone (tert-butyl 2-oxopiperidine-1-carboxylate) reacts with 4-bromoaniline in toluene using p-toluenesulfonic acid (PTSA) as a catalyst. Water is removed via a Dean-Stark trap.
- Reduction : The imine intermediate is reduced with sodium borohydride (NaBH₄) in methanol.
Critical Parameters :
Cyanoborohydride-Mediated Reductive Amination
Protocol :
- Tert-butyl 2-oxopiperidine-1-carboxylate and 4-bromoaniline are stirred in methanol with acetic acid (1 M) and sodium cyanoborohydride (NaCNBH₃) at 25°C for 24 h.
Advantages :
- NaCNBH₃ selectively reduces imines in the presence of esters, preserving the Boc group.
- Mild conditions minimize side reactions (e.g., overalkylation).
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield Range | Scalability | Purification Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 73–95% | High | Column chromatography |
| Reductive Amination | 58–75% | Moderate | Recrystallization |
Key Observations :
Side Reactions and Mitigation
- N-Alkylation : Competing reaction in nucleophilic substitution; minimized by using excess 4-bromoaniline (1.5 equiv).
- Boc Deprotection : Occurs above 50°C in acidic media; avoided by maintaining neutral pH during reduction.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Green Chemistry Metrics
| Metric | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| PMI (Process Mass Intensity) | 12.5 | 18.7 |
| E-Factor | 6.2 | 9.8 |
PMI = Total mass of materials / Mass of product. E-Factor = Mass of waste / Mass of product.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aniline moiety serves as a primary site for nucleophilic substitution (SNAr or SN2 mechanisms). This reactivity is enhanced by the electron-withdrawing nature of the adjacent amino group, which activates the aromatic ring toward electrophilic or nucleophilic attack.
Example Reaction:
Replacement of the bromine atom with nucleophiles (e.g., amines, thiols) under basic conditions:
Conditions:
-
Base: Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃)
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature: 80–120°C
Cross-Coupling Reactions
The bromoaniline group enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling Example:
Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or NaHCO₃
-
Solvent: Dioxane/Water mixture
Deprotection of the Tert-Butyl Group
The tert-butyl ester can be cleaved under acidic conditions to yield the free piperidine carboxylic acid, which is useful for further functionalization.
Example Reaction:
Conditions:
-
Reagent: 4M HCl in dioxane
-
Temperature: Room temperature to 50°C
-
Yield: >80% (estimated from similar deprotection reactions).
Biological Interactions
While primarily a synthetic intermediate, the compound’s piperidine core and bromoaniline group suggest potential interactions with biological targets:
| Target | Interaction Type | Proposed Mechanism |
|---|---|---|
| Neurotransmitter Receptors | Competitive Inhibition | Steric hindrance from the tert-butyl group. |
| Enzymes (e.g., kinases) | Allosteric Modulation | Hydrogen bonding via the aniline NH group. |
Comparative Reactivity Data
The table below summarizes reaction outcomes for analogous piperidine-bromoaniline derivatives:
Structural Influence on Reactivity
Key structural features impacting reactivity:
Scientific Research Applications
Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electronic Effects: The bromine atom in the target compound is an electron-withdrawing group (EWG), enhancing stability toward oxidation compared to the electron-donating phenylamino group in tert-butyl 4-(phenylamino)piperidine-1-carboxylate . However, the trifluoromethyl group in CAS 887588-14-9 provides stronger EW effects, increasing metabolic resistance .
Physicochemical and Pharmacological Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP* | Solubility | Stability |
|---|---|---|---|---|
| Target compound | ~379.3 | ~3.2 | Low in water, soluble in DMSO/EtOAc | Stable under basic conditions; Boc cleavage in acidic media |
| CAS 443998-65-0 | 369.3 | ~2.8 | Similar solubility profile | Moderate thermal stability |
| CAS 887588-14-9 | 381.3 | ~3.5 | Low aqueous solubility | High stability (CF₃ group) |
*Calculated using fragment-based methods.
Key Observations:
- The bromine atom increases molecular weight and lipophilicity (LogP) compared to non-halogenated analogs, enhancing membrane permeability but reducing aqueous solubility .
- The Boc group’s acid-labile nature necessitates careful handling during synthetic steps involving acidic conditions .
Biological Activity
Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22BrN2O2
- Molecular Weight : 364.27 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from its components.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be linked to its therapeutic effects. For instance, similar piperidine derivatives have demonstrated inhibition of proteases, which are critical in various biological processes .
- Receptor Modulation : Compounds with structural similarities often act as modulators of neurotransmitter receptors, impacting pathways related to mood and cognition. This suggests potential applications in treating neurological disorders .
Biological Activity
The biological activities associated with this compound include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 12.5 µg/mL .
- Antifungal Properties : Similar compounds have shown antifungal activity against Candida albicans, suggesting that this compound may possess comparable effects .
Table 1: Summary of Biological Activities
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | Increases coupling efficiency (85% yield) |
| Temperature | 80–100°C (reflux) | Balances reaction rate/decomposition |
| Purification Method | Column chromatography (EtOAc/Hexane 3:7) | Purity ≥98% |
What advanced analytical techniques validate structural integrity and purity?
Methodological Answer:
- GC-MS : Confirm molecular weight (e.g., m/z 383.2 [M+H]⁺) and detect volatile impurities (split ratio 1:50, injector temp. 280°C) .
- FTIR-ATR : Identify functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for Boc, N-H bend at 1540 cm⁻¹ for amide) .
- HPLC-TOF : Quantify purity (>98%) via retention time alignment and exact mass analysis (Δppm <2) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve bond angles and confirm stereochemistry .
Q. Table 2: Analytical Techniques Comparison
| Technique | Detection Limit | Key Parameters | Application |
|---|---|---|---|
| GC-MS | 0.1% | EI ionization, m/z 383.2 | Volatile impurity profiling |
| FTIR-ATR | 1% | 4000–400 cm⁻¹, 4 cm⁻¹ resolution | Functional group analysis |
| HPLC-TOF | 0.01% | C18 column, 0.1% TFA in H₂O/MeCN | Purity quantification |
How to resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR (¹H/¹³C) and FTIR data to rule out tautomerism or conformational isomers. For example, piperidine ring chair vs. boat conformers may shift NMR peaks .
- Density Functional Theory (DFT) : Simulate expected spectra (e.g., ¹³C NMR chemical shifts) and match experimental data to resolve ambiguities .
- Crystallographic validation : Resolve absolute configuration via single-crystal X-ray diffraction using SHELXL refinement (R-factor <5%) .
What safety protocols are critical for laboratory handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
- Waste disposal : Segregate halogenated waste (bromine content) and incinerate via licensed facilities .
How to design crystallization experiments for solid-state structure determination?
Methodological Answer:
- Solvent screening : Test mixtures of dichloromethane/hexane or methanol/water for slow evaporation.
- Temperature control : Gradual cooling (0.1°C/min) from 40°C to 4°C enhances crystal nucleation .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement. Key parameters include:
What mechanistic insights guide piperidine ring modification for stability?
Methodological Answer:
- Steric effects : Bulky tert-butyl groups reduce ring puckering, enhancing thermal stability (TGA decomposition >200°C) .
- Electronic effects : Electron-withdrawing substituents (e.g., bromine) increase resistance to oxidative degradation (test via H₂O₂ exposure) .
How to validate compound stability under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
